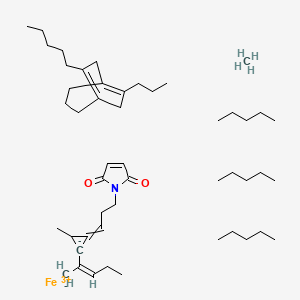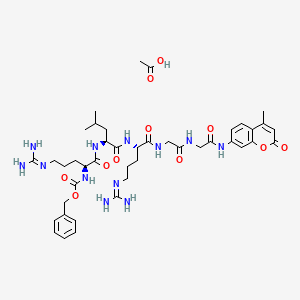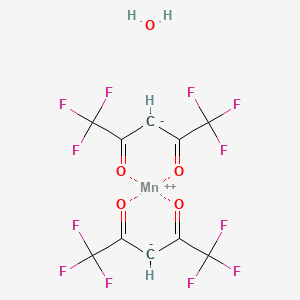![molecular formula C64H56F16N4O20Rh2-4 B6288795 Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct CAS No. 2635339-90-9](/img/structure/B6288795.png)
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct
カタログ番号 B6288795
CAS番号:
2635339-90-9
分子量: 1710.9 g/mol
InChIキー: IEKPIHVGLZUAQU-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is a complex with the molecular formula C56H40F16N4O16Rh2·C8H16O4 . It is also known as Dirhodium Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] bis(ethyl acetate) adduct . It appears as a slightly yellow to amber to dark green crystal .
Molecular Structure Analysis
The molecular weight of Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is 1710.95 . The specific rotation [a]20/D is 290 - 300 degrees (C=0.05, Benzene) .Chemical Reactions Analysis
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is known to be an exceptionally efficient catalyst for enantioselective aminations of silyl enol ethers derived from acyclic ketones or alpha,beta-enones .Physical And Chemical Properties Analysis
Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is a solid at 20 degrees Celsius . .科学的研究の応用
Enantioselective Synthesis
- Dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] has been used as an efficient catalyst in various enantioselective syntheses. It facilitated the construction of the 2,8-dioxabicyclo[3.2.1]octane ring system, a core structure in zaragozic acids, with up to 93% enantioselectivity (Shimada et al., 2009). It also catalyzed enantioselective aminations of silyl enol ethers, aiding in asymmetric syntheses like that of (-)-metazocine (Anada et al., 2007).
Catalysis and Reactivity Enhancement
- This compound has demonstrated dramatic enhancement in reactivity and enantioselectivity in intramolecular aromatic C–H insertion reactions. It achieved a turnover number up to 98,000, the highest for chiral dirhodium(II) complex-catalyzed carbene transformations, without compromising yield or enantioselectivity (Tsutsui et al., 2003).
Synthesis of Complex Molecules
- It has been instrumental in the synthesis of complex molecules like 2,8-dioxabicyclo[3.2.1]octane core structures, cycloadducts with perfect exo diastereoselectivity, and α-amino ketones. These syntheses demonstrate its versatility in organic chemistry (Shimada et al., 2008), (Oohara et al., 2012).
Application in Polymer Support
- Its immobilization on a polymer support has been achieved, enhancing its practicality for repetitive use in catalysis. This application demonstrates its potential for industrial-scale syntheses (Oohara et al., 2012).
Insight into Electronic Structures
- Studies on similar dirhodium complexes have provided new insights into their electronic structures, which is crucial for understanding their role in catalysis and other reactions (Cotton et al., 2002).
Synthesis and Preparation
- Efficient procedures for preparing variants of this compound have been developed, highlighting its significance in the field of synthetic chemistry (Tsutsui et al., 2005).
DNA Interaction
- Related dirhodium compounds have shown interactions with nucleic acids, suggesting potential applications in the study of DNA interactions (Asara et al., 2000).
Asymmetric Catalysis
- It has been used in asymmetric catalysis, particularly in the enantioselective intramolecular C-H amidation of sulfamate esters, demonstrating its utility in producing chiral molecules (Yamawaki et al., 2006).
特性
InChI |
InChI=1S/4C14H11F4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/p-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPIHVGLZUAQU-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56F16N4O20Rh2-4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1710.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 162420595 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Carbethoxymethyloxybenzyloxycalix[8]arene
193743-57-6
1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene
2622208-42-6
Tetrapentyloxy-bromocalix[4]arene
2622208-26-6

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)






![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)
![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)